N-Benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide
N-Benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide
Brand Name:
Vulcanchem
CAS No.:
307545-04-6
VCID:
VC0381192
InChI:
InChI=1S/C18H18N2O2S/c1-12(2)13-7-9-14(10-8-13)22-11-17(21)20-18-19-15-5-3-4-6-16(15)23-18/h3-10,12H,11H2,1-2H3,(H,19,20,21)
SMILES:
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula:
C18H18N2O2S
Molecular Weight:
326.4g/mol
N-Benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide
CAS No.: 307545-04-6
Main Products
VCID: VC0381192
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4g/mol
CAS No. | 307545-04-6 |
---|---|
Product Name | N-Benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide |
Molecular Formula | C18H18N2O2S |
Molecular Weight | 326.4g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Standard InChI | InChI=1S/C18H18N2O2S/c1-12(2)13-7-9-14(10-8-13)22-11-17(21)20-18-19-15-5-3-4-6-16(15)23-18/h3-10,12H,11H2,1-2H3,(H,19,20,21) |
Standard InChIKey | HRKUGDRGFCGVFI-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
PubChem Compound | 675233 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume